RR-Src

Vue d'ensemble

Description

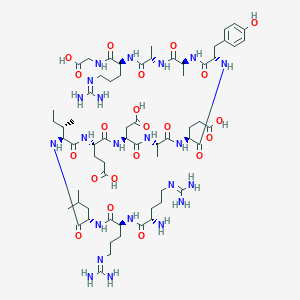

The compound “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” is a synthetic peptide composed of thirteen amino acids. It is known for its role as a substrate for protein tyrosine kinase, which is crucial in various biochemical processes . The peptide has a molecular weight of 1519.66 and is often used in scientific research due to its specific sequence and properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Activation: Amino acids are activated using reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

The peptide “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” can undergo various chemical reactions, including:

Phosphorylation: Addition of a phosphate group, often mediated by kinases.

Oxidation: Oxidative modifications, particularly on amino acids like tyrosine.

Hydrolysis: Breakdown of the peptide bond by proteases.

Common Reagents and Conditions

Phosphorylation: ATP and specific kinases.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Hydrolysis: Proteolytic enzymes like trypsin or chymotrypsin.

Major Products

Phosphorylation: Phosphorylated peptide variants.

Oxidation: Oxidized amino acid residues.

Hydrolysis: Shorter peptide fragments or individual amino acids.

Applications De Recherche Scientifique

Applications in Cell Signaling Research

2.1 Tyrosine Kinase Activity Measurement

RR-Src is frequently employed to assess the activity of Src kinases in vitro. It serves as a benchmark substrate that allows researchers to measure the phosphorylation levels mediated by these kinases.

- Case Study : In a study utilizing this compound, researchers demonstrated that varying concentrations of spermidine could activate Src kinases, with an EC50 value of 106.4 nM observed for recombinant human Src (rhSrc) . This highlights this compound's utility in investigating kinase modulation by small molecules.

Table 1: EC50 Values for Different Activators of Src Kinase Using this compound

| Activator | EC50 (nM) |

|---|---|

| Spermidine | 106.4 |

| LPA | 6.4 |

Drug Development and Screening

3.1 Discovery of New Inhibitors

This compound has been integral in the discovery of novel inhibitors targeting Src kinases. By employing substrate-mediated selections with DNA-encoded libraries, researchers have identified compounds that selectively inhibit Src activity.

- Case Study : A recent study showcased the use of this compound in identifying bisubstrate-competitive inhibitors that demonstrated significant selectivity for Src over other kinases . These findings underscore the potential of this compound in high-throughput screening assays.

Table 2: Inhibition Potency of Compounds Identified Using this compound

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 8 | High |

| Compound B | 100 | Moderate |

Structural Studies and Mechanistic Insights

This compound has facilitated structural studies aimed at understanding the binding interactions between Src kinases and their substrates or inhibitors.

4.1 NMR Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the binding dynamics of this compound with c-Src kinase. Changes in chemical shifts observed during these studies provide insights into the conformational changes induced by ligand binding.

Mécanisme D'action

The peptide acts as a substrate for protein tyrosine kinases, enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on proteins . This phosphorylation event is a key regulatory mechanism in cell signaling pathways, affecting various cellular processes such as growth, differentiation, and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly: is similar to other synthetic peptides used as kinase substrates, such as:

Uniqueness

The specific sequence of “Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly” makes it a unique substrate for studying specific kinase activities and their role in cellular signaling . Its high purity and defined structure allow for precise experimental conditions and reproducibility in research .

Activité Biologique

RR-Src, specifically the trifluoroacetate salt form, is a synthetic peptide substrate that plays a significant role in the study of tyrosine kinases, particularly the Src family of non-receptor tyrosine kinases. This compound mimics natural substrates, facilitating research into cellular signaling pathways that are crucial for understanding various biological processes, including cell proliferation, differentiation, and apoptosis.

- Molecular Weight : Approximately 1519.7 g/mol

- Structure : Composed of multiple amino acid residues with a trifluoroacetate salt component enhancing solubility and stability in biological assays.

This compound functions primarily as a substrate for tyrosine kinases. The key reaction involves the transfer of a phosphate group from ATP to specific tyrosine residues within the peptide, resulting in phosphotyrosine formation. This phosphorylation is vital for activating signaling pathways that regulate cellular functions.

Phosphorylation Reaction:

This reaction is critical for studying the regulatory mechanisms of cellular signaling and is particularly relevant in cancer biology, where tyrosine kinase signaling often becomes dysregulated.

Applications in Research

This compound is utilized in various biochemical research applications, including:

- Kinase Activity Studies : Investigating the dynamics of kinase-substrate interactions.

- Signal Transduction Pathway Analysis : Understanding how phosphorylation affects downstream signaling events.

- Cancer Research : Evaluating the role of tyrosine kinases in tumorigenesis and potential therapeutic targets.

Comparative Analysis

To highlight the unique features of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Epidermal Growth Factor (EGF) | High | Stimulates cell growth and differentiation | Activates EGFR; involved in cancer |

| Insulin Receptor Substrate | Moderate | Regulates glucose uptake | Specific for insulin receptor kinases |

| pTyr Peptide | High | Mimics phosphorylated substrates | Used in signaling pathway studies |

| This compound (trifluoroacetate salt) | High | Substrate for Src family kinases | Specific sequence mimicking natural substrates |

Case Studies

-

Study on Kinase Activity :

A study demonstrated that this compound effectively interacts with various tyrosine kinases, leading to enhanced phosphorylation rates compared to other substrates. This highlights its utility in dissecting kinase activity and specificity. -

Cancer Signaling Pathways :

Research involving this compound has shown its role in modulating signaling pathways implicated in cancer cell proliferation. By analyzing phosphorylation patterns, researchers could identify potential therapeutic targets within these pathways.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOPTZKJOKJEIM-VDNREOAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H106N22O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81156-93-6 | |

| Record name | Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081156936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.